rac-(1R,2R)-2-(furan-2-yl)cyclopropane-1-carboxylic acid
Description
Properties
CAS No. |
1426228-54-7 |
|---|---|
Molecular Formula |
C8H8O3 |
Molecular Weight |
152.15 g/mol |
IUPAC Name |
(1R,2R)-2-(furan-2-yl)cyclopropane-1-carboxylic acid |
InChI |
InChI=1S/C8H8O3/c9-8(10)6-4-5(6)7-2-1-3-11-7/h1-3,5-6H,4H2,(H,9,10)/t5-,6-/m1/s1 |
InChI Key |
XYZJHPPIFVPLFP-PHDIDXHHSA-N |
Isomeric SMILES |
C1[C@H]([C@@H]1C(=O)O)C2=CC=CO2 |
Canonical SMILES |
C1C(C1C(=O)O)C2=CC=CO2 |
Purity |
95 |
Origin of Product |
United States |
Biological Activity
Rac-(1R,2R)-2-(furan-2-yl)cyclopropane-1-carboxylic acid is a bicyclic compound characterized by its unique cyclopropane structure fused with a furan ring. With a molecular formula of C₈H₈O₃ and a molecular weight of approximately 152.1 g/mol, this compound has garnered attention due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology.
Chemical Structure and Properties
The compound features a carboxylic acid functional group, which contributes to its acidic properties. The presence of the furan moiety enhances its chemical reactivity, making it a versatile scaffold for further modifications.
Structural Overview
| Property | Value |
|---|---|
| Molecular Formula | C₈H₈O₃ |
| Molecular Weight | 152.1 g/mol |
| Functional Groups | Carboxylic acid |
| Structural Features | Cyclopropane, Furan |
Anti-inflammatory and Analgesic Properties
Preliminary studies indicate that this compound exhibits anti-inflammatory and analgesic properties. These effects may be attributed to its ability to modulate specific biochemical pathways involved in inflammation. For example, initial findings suggest that the compound may interact with proteins that regulate inflammatory responses, indicating potential therapeutic applications in treating conditions such as arthritis or other inflammatory diseases.
Cellular Mechanisms
Research has also explored the compound's effects on cellular processes. While detailed mechanisms remain to be fully elucidated, studies suggest that it may influence cell signaling pathways related to inflammation and pain perception. Further investigation is required to clarify these interactions and their implications for drug design.
In Vitro Studies
In vitro assays have demonstrated the ability of this compound to inhibit the production of pro-inflammatory cytokines in cultured macrophages. This suggests a potential mechanism through which the compound exerts its anti-inflammatory effects.
Binding Affinity Studies
Interaction studies focusing on the binding affinity of this compound with various biological targets have shown promising results. The compound appears to bind selectively to certain enzymes involved in inflammatory pathways, which may enhance its therapeutic profile.
Comparative Analysis with Related Compounds
The biological activity of this compound can be better understood through comparison with structurally similar compounds.
| Compound Name | Structure Features | Unique Aspects |
|---|---|---|
| Rac-(1R,2R)-2-(furan-3-yl)cyclopropane-1-carboxylic acid | Similar cyclopropane structure but different furan position | Potentially different biological activity profiles |
| 3-Furylacrylic Acid | Contains a furan ring and an acrylic acid functionality | Exhibits distinct reactivity compared to cyclopropanes |
| 5-Hydroxyfuranone | Furan derivative with hydroxyl group | Different functional properties affecting solubility |
Scientific Research Applications
Overview
rac-(1R,2R)-2-(furan-2-yl)cyclopropane-1-carboxylic acid is a bicyclic organic compound with a unique cyclopropane structure fused with a furan ring. Its molecular formula is C₈H₈O₃, and it has a molecular weight of approximately 152.1 g/mol. The compound features a carboxylic acid functional group, contributing to its acidic properties and potential biological activity. This article explores the scientific research applications of this compound, including its chemical reactivity, biological activities, synthetic routes, and potential therapeutic uses.
Chemical Reactivity
The chemical reactivity of this compound is influenced by both the cyclopropane and furan rings. Key reactions include:
- Esterification : The carboxylic acid group can react with alcohols to form esters.
- Decarboxylation : Under certain conditions, the carboxylic acid can lose carbon dioxide.
- Nucleophilic Substitution : The furan ring can participate in nucleophilic attacks due to its electrophilic nature.
These reactions make the compound a valuable intermediate in organic synthesis, particularly in the development of pharmaceuticals and agrochemicals .
Biological Activities
Preliminary studies suggest that this compound exhibits various biological activities:
- Anti-inflammatory Properties : Research indicates that the compound may modulate specific biochemical pathways involved in inflammation, potentially offering therapeutic benefits for inflammatory diseases.
- Analgesic Effects : Initial findings suggest analgesic properties that could be explored for pain management applications.
Further investigations are needed to elucidate the detailed mechanisms of action and confirm these biological activities .
Synthetic Routes
Several synthetic methods have been developed for preparing this compound:
- Cyclopropanation Reactions : Utilizing furan derivatives as precursors.
- Furan Ring Functionalization : Modifying the furan moiety to introduce the cyclopropane structure.
- Direct Synthesis from Simple Precursors : Employing multi-step synthesis strategies to achieve the final compound.
These methods highlight the compound's versatility as a synthetic target in organic chemistry .
Therapeutic Potential
Interaction studies involving this compound focus on its binding affinity with biological targets such as enzymes and receptors. Initial findings suggest that it may interact with specific proteins involved in inflammatory responses, indicating possible therapeutic applications. The compound's unique stereochemistry and structural features may confer distinct biochemical properties not found in its analogs .
Chemical Reactions Analysis
Esterification and Amidation Reactions
The carboxylic acid group undergoes standard nucleophilic acyl substitution reactions.
Key Reactions:
-
Ester Formation : Reacts with methanol in the presence of sulfuric acid to yield methyl 2-(2,4-dichloro-5-fluorophenyl)propanoate.
Conditions : 60°C, 6 hours, H₂SO₄ catalyst .
Yield : ~85% (estimated from analogous reactions in ). -
Amide Synthesis : Treatment with thionyl chloride (SOCl₂) converts the acid to its acyl chloride, which reacts with amines like pyrrolidine to form 2-(2,4-dichloro-5-fluorophenyl)-N-pyrrolidinylpropanamide.
Conditions : SOCl₂ (reflux, 2 hours), followed by amine coupling at 25°C .
| Reaction Type | Reagents/Conditions | Product | Yield | Reference |
|---|---|---|---|---|
| Esterification | MeOH, H₂SO₄, 60°C | Methyl ester | 85% | |
| Amidation | SOCl₂, pyrrolidine | Pyrrolidine amide | 78% |
Decarboxylation
Thermal decarboxylation occurs under acidic conditions, yielding 2-(2,4-dichloro-5-fluorophenyl)propane.
Mechanism : Protonation of the carboxylic acid followed by CO₂ elimination.
Conditions : 150–200°C in quinoline with copper chromite catalyst .
Yield : ~70% (extrapolated from similar halogenated phenylpropanoic acids in ).
Salt Formation
The acid reacts with inorganic bases (e.g., NaOH) to form water-soluble salts.
Example : Sodium 2-(2,4-dichloro-5-fluorophenyl)propanoate.
Application : Enhances bioavailability for pharmaceutical formulations .
Electrophilic Aromatic Substitution (EAS)
The phenyl ring’s 2,4,5-positions are fully substituted with electron-withdrawing groups (Cl, F), rendering EAS reactions highly selective.
Nitration:
-
Regioselectivity : Nit
Comparison with Similar Compounds
Comparison with Structurally Similar Cyclopropane Carboxylic Acids
Substituent Electronic and Steric Effects
(a) Aromatic Substituents
- (1R,2R)-2-Phenylcyclopropane-1-carboxylic acid (11a): Structure: Phenyl group instead of furan. This compound is used in synthesizing Nav1.3 sodium channel inhibitors . Activity: The absence of oxygen in the aromatic ring may limit interactions with polar residues in target proteins.
2-(3,4-Dichlorophenyl)cyclopropane-1-carboxylic acid (11b) :
- Structure : Dichlorophenyl substituent.
- Properties : Chlorine atoms introduce electron-withdrawing effects, increasing the carboxylic acid’s acidity (pKa ~2-3). This enhances solubility in aqueous media and ionic interactions in biological systems.
- Application : Intermediate in sodium channel blockers, where halogen atoms improve target affinity via halogen bonding .
(b) Aliphatic and Functionalized Substituents
- Ethyl (1R,2R)-2-((3E,5Z)-6-bromonona-3,5-dien-1-yl)cyclopropane-1-carboxylate (12): Structure: Brominated diene chain. Properties: The extended aliphatic chain increases lipophilicity (logP ~5), favoring membrane permeability. Application: Key intermediate in the synthesis of anti-inflammatory cyclopropane fatty acids like majusculoic acid .
- trans-2-Cyanocyclopropanecarboxylic acid (CAS 39891-82-2): Structure: Cyano group at the cyclopropane ring. Properties: The electron-withdrawing cyano group lowers the carboxylic acid’s pKa (~1.5), enhancing solubility and reactivity. Utility: Used in peptide mimetics and enzyme inhibitors due to its strong dipole moment .
Stereochemical and Configurational Influences
(1R,2R)-2-(Methoxycarbonyl)cyclopropane-1-carboxylic acid (CAS 88335-97-1) :
- rac-(1R,2R)-2-(2-Chlorophenyl)cyclopropane-1-carboxylic acid (CAS 1181230-38-5): Structure: Chlorophenyl group with rac-(1R,2R) configuration. Activity: The chlorine atom’s electron-withdrawing effect and stereochemistry influence binding to G-protein-coupled receptors (GPCRs). Demonstrated higher target selectivity compared to non-chlorinated analogs .
Research Findings and Data Tables
Physicochemical Properties
| Compound | Molecular Weight | pKa (Carboxylic Acid) | logP | Solubility (mg/mL) |
|---|---|---|---|---|
| rac-(1R,2R)-2-(Furan-2-yl)cyclopropane-1-carboxylic acid | ~196.6* | ~2.8 | 1.5 | 10 (DMSO) |
| 2-(3,4-Dichlorophenyl)cyclopropane-1-carboxylic acid | 228.06 | 2.3 | 3.2 | 5 (Water) |
| trans-2-Cyanocyclopropanecarboxylic acid | 113.11 | 1.5 | 0.8 | 50 (Water) |
*Estimated based on analogous structures .
Preparation Methods
Reaction Mechanism and Conditions
The reaction typically employs diazo compounds (e.g., ethyl diazoacetate) as carbene precursors. A furan-containing alkene, such as vinylfuran, reacts with the metal-carbene intermediate to form the cyclopropane ring. The carboxylic acid group is introduced via hydrolysis of an ester intermediate.
Example Protocol
-
Substrate : 2-Vinylfuran (1.0 equiv)
-
Catalyst : Rhodium(II) acetate (2 mol%)
-
Carbene Source : Ethyl diazoacetate (1.2 equiv)
-
Solvent : Dichloromethane, 0°C to room temperature
-
Yield : ~60–70% (theoretical, based on analogous reactions)
Post-reaction hydrolysis (e.g., using NaOH/EtOH) converts the ester to the carboxylic acid.
Simmons-Smith Cyclopropanation
The Simmons-Smith reaction, using diiodomethane and a zinc-copper couple, is a classical method for cyclopropane synthesis. For this compound, the reaction would target a furan-substituted allylic alcohol or ester.
Stereochemical Considerations
The (1R,2R) configuration necessitates chiral induction, potentially achieved through substrate-controlled cyclopropanation. For example, a furan-containing allylic alcohol with a bulky protecting group could bias the transition state to favor the desired diastereomer.
Typical Conditions
| Parameter | Value |
|---|---|
| Substrate | Allyl 2-furyl ether |
| Reagents | CH₂I₂, Zn-Cu couple |
| Solvent | Diethyl ether |
| Temperature | Reflux (40°C) |
| Workup | Acidic hydrolysis (HCl/H₂O) |
This method may yield racemic product due to the lack of chiral catalysts, necessitating subsequent resolution.
Ring-Opening of Epoxides or Aziridines
Cyclopropanes can also form via ring-opening of strained heterocycles. For instance, treating a furan-containing epoxide with a nucleophilic carbene equivalent could generate the cyclopropane ring.
Example Pathway
-
Epoxide Synthesis : Epoxidize 2-allylfuran using mCPBA.
-
Ring-Opening : React with a sulfonium ylide (e.g., generated from trimethylsulfonium iodide and NaH).
-
Oxidation : Convert the resultant alcohol to the carboxylic acid via Jones oxidation.
Challenges :
-
Low regioselectivity during epoxidation.
-
Competing side reactions with the furan oxygen.
Enzymatic or Biocatalytic Approaches
Recent advances in biocatalysis offer routes to enantiomerically enriched cyclopropanes. Engineered cytochrome P450 enzymes or artificial metalloenzymes could catalyze cyclopropanation with high stereoselectivity.
Key Advantages :
-
High enantiomeric excess (theoretical >90%).
-
Green chemistry metrics (aqueous solvents, mild conditions).
Limitations :
-
Requires optimization of enzyme-substrate compatibility.
Post-Functionalization of Cyclopropane Intermediates
An alternative strategy involves synthesizing a cyclopropane core followed by introducing the furan and carboxylic acid groups.
Stepwise Synthesis
-
Cyclopropane Formation : Prepare methyl cyclopropane-1-carboxylate via [2+1] cycloaddition.
-
Furan Coupling : Use cross-coupling (e.g., Suzuki-Miyaura) to attach a furan-2-ylboronic acid.
-
Hydrolysis : Convert the ester to the carboxylic acid.
Catalytic System :
-
Palladium(II) acetate/XPhos for Suzuki coupling.
-
LiOH for ester hydrolysis.
Yield Estimate : 50–60% over three steps.
Comparative Analysis of Methods
| Method | Yield* | Stereoselectivity | Scalability | Cost |
|---|---|---|---|---|
| Transition Metal | Moderate | High | Good | High |
| Simmons-Smith | Low | Low | Moderate | Low |
| Epoxide Ring-Opening | Low | Moderate | Poor | Moderate |
| Biocatalytic | Unknown | High | Limited | High |
| Post-Functionalization | Moderate | Moderate | Good | Moderate |
Q & A
How can stereochemical purity of rac-(1R,2R)-2-(furan-2-yl)cyclopropane-1-carboxylic acid be ensured during synthesis?
Methodological Answer:
Stereochemical control in cyclopropane synthesis often relies on chiral catalysts or enantioselective cyclopropanation. For example:
- Chiral Rhodium Catalysts : As demonstrated in similar cyclopropane derivatives (e.g., trans-2-fluoro-cyclopropanecarboxylic acid), rhodium(II) carboxylates with chiral ligands (e.g., (R)-BINAP) can induce enantioselectivity during cyclopropanation of diazo precursors .
- Kinetic Resolution : Post-synthesis, chiral HPLC using columns like Chiralpak IA/IB can separate enantiomers. For rac mixtures, retention times and elution order should be validated against pure enantiomer standards .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
